molecular formula C9H6FNO3S B12098021 4-Fluoroisoquinoline-8-sulfonicacid

4-Fluoroisoquinoline-8-sulfonicacid

Cat. No.: B12098021
M. Wt: 227.21 g/mol
InChI Key: TWSHUJWIFNNTIS-UHFFFAOYSA-N
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Description

4-Fluoroisoquinoline-8-sulfonicacid is a chemical compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a fluorine atom at the 4th position and a sulfonic acid group at the 8th position on the isoquinoline ring. Isoquinolines are known for their stability and aromaticity, making them valuable in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoroisoquinoline-8-sulfonicacid typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of isoquinoline derivatives followed by sulfonation. Here is a general outline of the synthetic route:

    Fluorination: Isoquinoline is subjected to electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the 4th position.

    Sulfonation: The fluorinated isoquinoline is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group at the 8th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoroisoquinoline-8-sulfonicacid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation can produce isoquinoline N-oxides.

Scientific Research Applications

4-Fluoroisoquinoline-8-sulfonicacid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoroisoquinoline-8-sulfonicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the sulfonic acid group can increase its solubility and reactivity. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloroisoquinoline-8-sulfonicacid
  • 4-Bromoisoquinoline-8-sulfonicacid
  • 4-Methylisoquinoline-8-sulfonicacid

Uniqueness

4-Fluoroisoquinoline-8-sulfonicacid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can result in different reactivity and interaction profiles compared to its chloro, bromo, or methyl analogs. The fluorine atom can also enhance the compound’s stability and bioavailability, making it a valuable compound in various applications.

Properties

Molecular Formula

C9H6FNO3S

Molecular Weight

227.21 g/mol

IUPAC Name

4-fluoroisoquinoline-8-sulfonic acid

InChI

InChI=1S/C9H6FNO3S/c10-8-5-11-4-7-6(8)2-1-3-9(7)15(12,13)14/h1-5H,(H,12,13,14)

InChI Key

TWSHUJWIFNNTIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NC=C2C(=C1)S(=O)(=O)O)F

Origin of Product

United States

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